molecular formula C20H18ClN3O3S B11060058 1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione

Cat. No.: B11060058
M. Wt: 415.9 g/mol
InChI Key: MXBWHMCWDVKHEO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiophenylcarbonyl group, and a pyrrole-2,5-dione core

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione typically involves multiple steps, including the formation of the pyrrole-2,5-dione core, the introduction of the chlorophenyl group, and the attachment of the thiophenylcarbonyl-piperidinyl moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of new products.

Scientific Research Applications

1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific substituents, leading to variations in their chemical and biological properties.

    Thiophenylcarbonyl derivatives: Compounds with a thiophenylcarbonyl group may share some reactivity and applications but differ in their overall structure and effects.

    Pyrrole-2,5-dione derivatives: These compounds have a pyrrole-2,5-dione core and may exhibit similar reactivity but differ in their substituents and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrole-2,5-dione

InChI

InChI=1S/C20H18ClN3O3S/c21-13-3-5-15(6-4-13)24-18(25)12-16(19(24)26)22-14-7-9-23(10-8-14)20(27)17-2-1-11-28-17/h1-6,11-12,14,22H,7-10H2

InChI Key

MXBWHMCWDVKHEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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